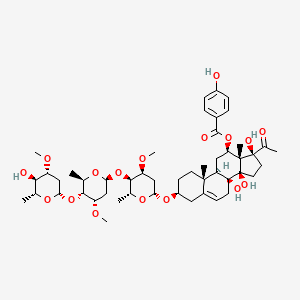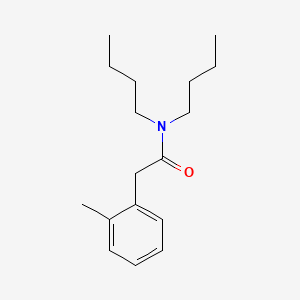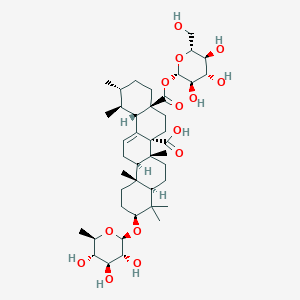
Qingyangshengenin a
Übersicht
Beschreibung
Qingyangshengenin A is a remarkable natural compound, widely employed within the pharmaceutical landscape. It has demonstrated efficacy in studying infectious agents, inflammation, and complex intricacies of cancer .
Synthesis Analysis
A compartmental pharmacokinetic model of Qingyangshengenin (QYS) components was investigated on the effectiveness inhibitory of epilepsy . The model was derived from the differential solution firstly, and then the relationship between plasma concentration and time was obtained .Molecular Structure Analysis
The structure of Qingyangshengenin A was determined by detailed spectroscopic analysis and chemical methods . All compounds contain Qingyangshengenin or caudatin aglycones and a straight sugar chain consisting of 4-7 hexosyl moieties with the mode of 1–>4 linkage .Chemical Reactions Analysis
The area under the plasma concentration–time curve from time zero to time t (AUC 0-t) of baishouwu benzophenone was significantly lower in the FD group than in the normal group . The FD group had significantly lower apparent volume of distribution and plasma clearance of Qingyangshengenin .Physical And Chemical Properties Analysis
Qingyangshengenin A is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular weight of 933.09 and a formula of C49H72O17 .Wissenschaftliche Forschungsanwendungen
Traditional Chinese Medicine
Qingyangshengenin A is found in the roots of Cynanchum auriculatum, a plant used in traditional Chinese medicine. The plant has been used for nourishing the kidney and liver, strengthening the bones and muscles, and regulating stomachache. It was also often used for the treatment of dysentery and malaria .
Digestive Disorders
Cynanchum auriculatum, which contains Qingyangshengenin A, is used to treat digestive disorders such as anorexia, enteritis, dysentery, and indigestion .
Functional Dyspepsia
Recent pharmacological studies have demonstrated the efficacy of Cynanchum auriculatum, which contains Qingyangshengenin A, for treating functional dyspepsia (FD). FD is characterized by a group of symptoms associated with the gastroduodenal region .
Pharmacokinetics
Studies have been conducted to understand the pharmacokinetics and tissue distribution of Qingyangshengenin A. These studies aim to clarify the differences in pharmacokinetic parameters and tissue distribution of Qingyangshengenin A under both physiological and FD states .
Blood-Brain Barrier Penetration
It is speculated that Qingyangshengenin A can cross the blood-brain barrier, indicating its potential to alter the levels of gastrointestinal hormones and thus regulate the gut-brain axis .
Potential Anti-FD Effects
Due to its ability to cross the blood-brain barrier, Qingyangshengenin A may exert anti-FD effects by altering the levels of gastrointestinal hormones and regulating the gut-brain axis .
Wirkmechanismus
Target of Action
Qingyangshengenin A, a C-21 steroidal glycoside, is primarily isolated from the roots of Cynanchum otophyllum Schneid . It has been found to exhibit antiepileptic activity . The main target organs of Qingyangshengenin A activity are the stomach and small intestine . Additionally, it can cross the blood-brain barrier, indicating that the brain may be another target organ in the treatment of functional dyspepsia .
Mode of Action
It is speculated that qingyangshengenin a and other components of cynanchum auriculatum have the potential to alter the levels of gastrointestinal hormones (mtl and gas), thus regulating the gut-brain axis .
Biochemical Pathways
Its ability to cross the blood-brain barrier suggests that it may influence neurological pathways, potentially contributing to its antiepileptic activity .
Pharmacokinetics
The pharmacokinetics of Qingyangshengenin A have been studied in both normal and functional dyspepsia rats . The area under the plasma concentration-time curve from time zero to time t (AUC 0-t) of Qingyangshengenin A was found to be significantly higher in the functional dyspepsia group than in the normal group . This indicates that the pathological state of functional dyspepsia alters the pharmacokinetic behavior of Qingyangshengenin A .
Result of Action
The results of Qingyangshengenin A action are primarily observed in its distribution into various tissues. It is rapidly distributed into various tissues, with the main target organs being the stomach and small intestine . The presence of Qingyangshengenin A in the brain suggests that it may have neurological effects, potentially contributing to its antiepileptic activity .
Action Environment
The action of Qingyangshengenin A is influenced by the environment in which it is administered. For example, the pathological state of functional dyspepsia alters the pharmacokinetic behavior and tissue distribution characteristics of Qingyangshengenin A . This suggests that the efficacy and stability of Qingyangshengenin A may be influenced by factors such as disease state and tissue environment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H72O17/c1-25-41(52)33(57-7)21-39(60-25)65-43-27(3)62-40(23-35(43)59-9)66-42-26(2)61-38(22-34(42)58-8)63-32-15-16-45(5)30(20-32)14-17-48(55)36(45)24-37(64-44(53)29-10-12-31(51)13-11-29)46(6)47(54,28(4)50)18-19-49(46,48)56/h10-14,25-27,32-43,51-52,54-56H,15-24H2,1-9H3/t25-,26-,27-,32+,33-,34+,35+,36-,37-,38+,39+,40+,41-,42-,43-,45+,46-,47-,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTNGBYEJQYFEJ-BVRKUPONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H72O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Qingyangshengenin a | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






